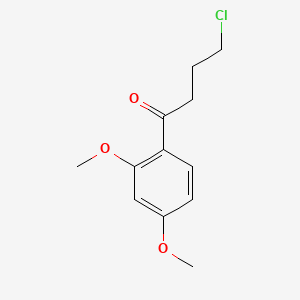

4-chloro-1-(2,4-dimethoxyphenyl)butan-1-one

Übersicht

Beschreibung

4-Chloro-2’,4’-dimethoxybutyrophenone is an organic compound with the molecular formula C12H15ClO3 and a molecular weight of 242.705 g/mol . This compound is part of the butyrophenone class, which is known for its diverse applications in various fields, including pharmaceuticals and chemical research.

Vorbereitungsmethoden

The synthesis of 4-Chloro-2’,4’-dimethoxybutyrophenone involves several steps. One common method starts with the chlorination of 2’,4’-dimethoxyacetophenone, followed by a Friedel-Crafts acylation reaction with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Analyse Chemischer Reaktionen

4-Chloro-2’,4’-dimethoxybutyrophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Wissenschaftliche Forschungsanwendungen

4-chloro-1-(2,4-dimethoxyphenyl)butan-1-one is an organic compound with the molecular formula and a molecular weight of approximately 242.70 g/mol. It features a butanone backbone with a chloro group and a dimethoxy-substituted phenyl ring. This compound, also known as 4-Chloro-2',4'-dimethoxybutyrophenone, belongs to the class of aryl ketones.

Applications

This compound has diverse applications in various fields:

- Pharmaceuticals: Derivatives of this compound are explored for their potential as active pharmaceutical ingredients (APIs), targeting various biological pathways. Specific studies focus on how derivatives of this compound engage with enzymes or receptors that are critical for various biological processes.

- Agrochemicals: Due to the unique positioning of its chloro and dimethoxy groups on the phenyl ring, this compound is a valuable compound for tailored applications in pharmaceuticals and agrochemicals.

- Scientific Research: Research on 4-Chloro-2',4'-dimethoxybutyrophenone often involves its detection and characterization. It is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

- Chromatography: 4-Chloro-2’,4’-dimethoxybutyrophenone can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid . Smaller 3 µm particles columns available for fast UPLC applications . This liquid chromatography method is scalable and can be used for isolation impurities in preparative separation and is also suitable for pharmacokinetics .

Wirkmechanismus

The mechanism of action of 4-Chloro-2’,4’-dimethoxybutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2’,4’-dimethoxybutyrophenone can be compared to other similar compounds, such as:

4-Chloro-2,5-dimethoxyamphetamine (DOC): Both compounds contain a chloro and methoxy group, but DOC is an amphetamine derivative with psychoactive properties.

4-Chloro-2-nitrophenol: This compound shares the chloro and phenol groups but differs in its nitro group, leading to different chemical and biological properties.

The uniqueness of 4-Chloro-2’,4’-dimethoxybutyrophenone lies in its specific substitution pattern and its applications in diverse research fields.

Biologische Aktivität

4-Chloro-1-(2,4-dimethoxyphenyl)butan-1-one, also known as 4-Chloro-2',4'-dimethoxybutyrophenone, is an organic compound with the molecular formula CHClO and a molecular weight of 242.705 g/mol. This compound has garnered attention in various fields of research, particularly in biology and medicine, due to its potential biological activities including enzyme inhibition and therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to act as an enzyme inhibitor by binding to the active site of target enzymes, thus preventing substrate access and inhibiting enzymatic reactions. This mechanism can lead to various biological effects depending on the specific target enzyme involved.

Enzyme Inhibition Studies

Research has indicated that this compound may inhibit several key enzymes involved in metabolic processes. For instance:

- Enzyme Targets : The compound has shown potential in inhibiting enzymes such as carbonic anhydrase and butyrylcholinesterase, which are critical in various physiological functions .

- Inhibition Studies : In vitro studies have demonstrated that this compound exhibits dose-dependent inhibition against these enzymes, suggesting its potential utility in drug development for conditions related to enzyme dysregulation .

Antibacterial Activity

Recent studies have explored the antibacterial properties of this compound:

- Bacterial Inhibition : The compound has been evaluated for its effectiveness against various bacterial strains. Preliminary results suggest that it may inhibit capsule biogenesis in bacteria, which is crucial for their pathogenicity .

- Case Studies : In a study involving E. coli, the compound was tested alongside bacteriophage K1F to assess its inhibitory effects on bacterial growth. Results indicated that it could enhance the efficacy of bacteriophage therapy by inhibiting bacterial capsule formation .

Case Studies and Experimental Data

Cytotoxicity and Antitumor Potential

The compound has also been investigated for its cytotoxic effects on various cancer cell lines:

- Cytotoxic Activity : In vitro assays revealed that this compound exhibits moderate cytotoxicity against several tumor cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma), with IC values ranging from 10 to 30 µM depending on the cell line tested .

- Selectivity : Further modifications of the compound have led to derivatives with enhanced antitumor activity, indicating a potential pathway for developing more effective anticancer agents .

Eigenschaften

IUPAC Name |

4-chloro-1-(2,4-dimethoxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-15-9-5-6-10(12(8-9)16-2)11(14)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCCYSWTIUDHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CCCCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00230204 | |

| Record name | 4-Chloro-2',4'-dimethoxybutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80269-97-2 | |

| Record name | 4-Chloro-1-(2,4-dimethoxyphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80269-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2',4'-dimethoxybutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080269972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 80269-97-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2',4'-dimethoxybutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2',4'-dimethoxybutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-2',4'-dimethoxybutyrophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCD774M9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.